Molecular Weight Ladder: Systematic Physicochemical Increment Across the Cyclopentyl–Cyclohexyl–Cycloheptyl Series
N-cycloheptylbutane-1-sulfonamide (C₁₁H₂₃NO₂S) has a molecular weight of 233.37 g/mol, representing a +14 Da increment over N-cyclohexylbutane-1-sulfonamide (C₁₀H₂₁NO₂S, 219.35 g/mol) and a +28 Da increment over N-cyclopentylbutane-1-sulfonamide (C₉H₁₉NO₂S, 205.32 g/mol). This precisely quantifiable mass ladder, driven solely by ring methylene count, enables researchers to systematically probe the impact of hydrophobic bulk on target binding, pharmacokinetic parameters, and formulation behavior while holding the butane-1-sulfonamide core constant . The predicted boiling point for the cyclopentyl analog is 306.5 ± 25.0 °C; the cycloheptyl analog is expected to exhibit a proportionally higher boiling point consistent with its larger molecular surface area .
| Evidence Dimension | Molecular weight (g/mol) as a function of N-cycloalkyl ring size |
|---|---|
| Target Compound Data | 233.37 g/mol (N-cycloheptyl, 7-membered ring) |
| Comparator Or Baseline | 219.35 g/mol (N-cyclohexyl, 6-membered ring); 205.32 g/mol (N-cyclopentyl, 5-membered ring) |
| Quantified Difference | +14 Da (vs cyclohexyl); +28 Da (vs cyclopentyl); +28 Da total range across the series |
| Conditions | Identical molecular formula backbone (butane-1-sulfonamide); variation restricted to N-cycloalkyl ring size; computed/predicted MW from standard atomic masses |
Why This Matters
This MW ladder allows procurement decisions to be based on a quantifiable physicochemical gradient rather than arbitrary selection, enabling rational analogue selection for SAR-by-catalog approaches where each +14 Da increment systematically increases hydrophobicity and steric bulk.
